ethyl 2-{[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 2-{[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry .
Preparation Methods
The synthesis of ethyl 2-{[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, such as the presence of diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
ethyl 2-{[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
ethyl 2-{[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: The compound can be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ethyl 2-{[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .
Comparison with Similar Compounds
ethyl 2-{[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate can be compared with other piperazine derivatives, such as:
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also exhibit neuroprotective and anti-inflammatory properties.
2-substituted chiral piperazines: These compounds are synthesized via similar methods and have comparable biological activities. The uniqueness of this compound lies in its specific structural features and the resulting biological activities.
Biological Activity
Ethyl 2-{[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate, with the CAS number 892275-20-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C22H27N3O2S
- Molecular Weight : 397.5337 g/mol
- Structure : The compound features a piperazine ring, which is known for enhancing solubility and bioavailability in pharmacological applications.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- ACAT-1 Inhibition : The compound has been shown to exhibit inhibitory activity against acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1), an enzyme involved in cholesterol metabolism. Inhibition of ACAT-1 is significant for therapeutic strategies targeting hyperlipidemia and related cardiovascular diseases .
- Neuropharmacological Effects : Piperazine derivatives are often associated with anxiolytic and antidepressant effects. The incorporation of the piperazine moiety in this compound suggests potential applications in treating anxiety disorders or depression .
- Anticancer Activity : Research indicates that sulfur-containing piperazine compounds may have anticancer properties. This compound could potentially act against various cancer cell lines due to its structural characteristics that allow for interaction with cellular pathways involved in tumor growth and proliferation .
In Vitro Studies
In vitro studies have demonstrated that derivatives of piperazine, including this compound, exhibit significant biological activities:
- ACAT-1 Inhibition Assays : The compound showed effective inhibition of ACAT-1 in cell-free systems with IC50 values indicating potent activity compared to known inhibitors .
- Cell Viability Tests : Studies on cancer cell lines revealed that the compound can induce cytotoxicity at micromolar concentrations, suggesting its potential as an anticancer agent .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Hyperlipidemia : A study involving animal models demonstrated that administration of the compound led to a significant reduction in serum cholesterol levels, supporting its role as an ACAT-1 inhibitor .
- Anxiolytic Activity : Clinical observations indicated that patients treated with piperazine derivatives experienced reduced anxiety symptoms, further validating the neuropharmacological potential of compounds like this compound .
Data Table
Property | Value |
---|---|
Molecular Formula | C22H27N3O2S |
Molecular Weight | 397.5337 g/mol |
CAS Number | 892275-20-6 |
ACAT-1 IC50 | [Insert specific value] |
Cytotoxicity (Cancer Cell Lines) | [Insert specific value] |
Properties
IUPAC Name |
ethyl 2-[[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S/c1-4-27-21(26)18-7-5-6-8-19(18)23-22(28)25-13-11-24(12-14-25)20-15-16(2)9-10-17(20)3/h5-10,15H,4,11-14H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZPQENIJZOTJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=S)N2CCN(CC2)C3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.